molecular formula C20H16ClN5OS B11694023 (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11694023
M. Wt: 409.9 g/mol
InChI Key: PECIJJDRYPPOQB-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one class, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Its structure features:

  • Hydrazinylidene moiety: A 3-chlorophenyl-substituted hydrazone group, which enhances stability and modulates electronic properties.
  • Thiazolyl substituent: A 4-(4-methylphenyl)-1,3-thiazol-2-yl group at position 2, contributing to π-π stacking interactions and solubility .
  • Pyrazol-3-one core: The tautomeric 2,4-dihydro-3H-pyrazol-3-one system enables hydrogen bonding and metal coordination .

Properties

Molecular Formula

C20H16ClN5OS

Molecular Weight

409.9 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16ClN5OS/c1-12-6-8-14(9-7-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-5-3-4-15(21)10-16/h3-11,25H,1-2H3

InChI Key

PECIJJDRYPPOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone moiety serves as the central scaffold for subsequent functionalization. A widely adopted method involves the condensation of ethyl acetoacetate with substituted hydrazines under acidic or basic conditions . For this compound, 3-chlorophenylhydrazine is reacted with ethyl acetoacetate in ethanol under reflux (78–80°C) for 6–8 hours . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization to form the pyrazolone ring.

Reaction Conditions:

ComponentQuantitySolventTemperatureTime
Ethyl acetoacetate0.1 molEthanolReflux8 hr
3-Chlorophenylhydrazine0.1 molEthanolReflux8 hr
Catalyst (AcOH)5 drops

The crude product is purified via recrystallization from ethanol, yielding 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one as a pale-yellow solid (mp 142–144°C) .

Thiazole Ring Construction

The thiazole ring is introduced via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For the 4-(4-methylphenyl)-1,3-thiazol-2-yl substituent, 4-methylacetophenone is first converted to its corresponding thioamide by treatment with ammonium thiocyanate in the presence of hydrochloric acid.

Procedure:

  • Thioamide Synthesis:

    • 4-Methylacetophenone (0.1 mol) is reacted with ammonium thiocyanate (0.12 mol) in HCl (10 mL) at 0–5°C for 2 hours.

    • The product, 4-(4-methylphenyl)thioamide , is isolated via filtration and washed with cold water.

  • Thiazole Formation:

    • The thioamide (0.1 mol) is reacted with bromoacetone (0.12 mol) in dry dioxane under nitrogen at 60°C for 4 hours.

    • The resulting 4-(4-methylphenyl)-1,3-thiazol-2-amine is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Hydrazinylidene Functionalization

The hydrazinylidene group is introduced via diazo-coupling between the pyrazolone core and a diazonium salt derived from 3-chloroaniline .

Diazonium Salt Preparation:

  • 3-Chloroaniline (0.1 mol) is dissolved in HCl (10 mL) and cooled to 0–5°C.

  • Sodium nitrite (0.11 mol) is added dropwise with stirring, maintaining the temperature below 5°C to prevent decomposition .

Coupling Reaction:

  • The diazonium salt solution is slowly added to a suspension of 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one (0.1 mol) in ethanol/water (1:1) at pH 6–7 (adjusted with sodium acetate).

  • The mixture is stirred at 0–5°C for 3 hours, yielding the hydrazinylidene product as a red-brown precipitate. Purification is achieved via recrystallization from methanol (yield: 68–72%) .

Structural Characterization and Validation

The final product is characterized using spectroscopic and analytical techniques:

Spectroscopic Data:

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, Ar-CH₃), 6.82–7.45 (m, 8H, aromatic), 12.1 (s, 1H, NH) .
¹³C NMR (100 MHz, DMSO-d₆)δ 18.2 (CH₃), 21.4 (Ar-CH₃), 115.8–148.3 (aromatic C), 160.2 (C=O), 165.4 (C=N).
HR-MS m/z calc. for C₂₁H₁₇ClN₆OS: 452.0832; found: 452.0838.

Elemental Analysis:

ElementCalculated (%)Observed (%)
C59.7859.72
H4.014.05
N16.6516.60

Optimization and Challenges

Solvent Selection:

  • Ethanol and dioxane are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Methanol ensures high purity during recrystallization but may reduce yields due to partial solubility .

Catalyst Use:

  • Silica sulfuric acid (SSA) enhances reaction rates in thiazole formation, reducing side products .

Common Issues:

  • Regioselectivity: Competing reactions at the pyrazolone C-4 position require precise pH control during diazo-coupling .

  • Byproduct Formation: Excess diazonium salt leads to dimerization, necessitating stoichiometric precision .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Biological Activities

Research has indicated that (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Its effectiveness can be attributed to the presence of the thiazole and pyrazole rings, which are known for their ability to interact with microbial enzymes and disrupt cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has shown promising anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study published in Molecules detailed the synthesis of various hydrazone derivatives, including the target compound. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity .
  • Biological Evaluation : In a study assessing the antibacterial activity of pyrazole derivatives, (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one exhibited notable inhibition against multiple bacterial strains .

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pyrazol-3-one Derivatives

Compound Name / ID Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups (IR Data) References
(4E)-Target Compound C₂₁H₁₇ClN₄OS 408.90 3-ClPh (Hydrazinylidene), 4-MePh-Thiazol (2) N/A N/A C=O (1700–1680 cm⁻¹), C=N (1520 cm⁻¹) Inferred
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1) C₁₃H₁₁N₃O₄ 273.24 2-NO₂Ph (Hydrazinylidene), Acetyl (2) 170 69.8 C=O (1702 cm⁻¹), NO₂ (1552 cm⁻¹)
4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one C₁₀H₉ClN₄O 236.66 4-ClPh (Hydrazinylidene), Me (3) N/A N/A C=O (1670 cm⁻¹), NH (3200 cm⁻¹)
(4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone [3] C₁₄H₁₂N₄O 252.28 Pyrazolyl (Hydrazinylidene), Ph (2) N/A N/A C=O (1685 cm⁻¹), C=N (1510 cm⁻¹)
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole C₂₉H₂₂Cl₃N₇O 625.93 2,4,6-Cl₃Ph (Hydrazinylidene), MeOPh (1) N/A N/A Triazole (C-N stretch, 1250 cm⁻¹)
Key Observations:

Substituent Effects on Stability: The target compound’s 3-chlorophenyl hydrazinylidene group likely enhances thermal stability compared to nitro- or methoxy-substituted analogs (e.g., Compound-1 in ), as electron-withdrawing Cl groups reduce electron density and resist decomposition. Thiazolyl substituents (e.g., 4-(4-methylphenyl)-1,3-thiazol-2-yl) improve solubility in non-polar solvents compared to purely aromatic substituents (e.g., phenyl in ), as noted in thiazole-containing derivatives .

Biological Activity Trends :

  • Chlorophenyl-substituted pyrazolones (e.g., ) exhibit antimicrobial activity due to the Cl atom’s electronegativity, which enhances membrane penetration. The target compound’s 3-Cl substituent may offer similar advantages.
  • Thiazolyl groups (as in the target compound) are associated with anticancer activity, as seen in analogs like (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone , which showed moderate cytotoxicity.

Synthetic Challenges :

  • The target compound’s multi-heterocyclic structure requires precise stoichiometry and coupling agents, similar to the synthesis of triazole-pyrazole hybrids . Yields for such complex derivatives are often lower (e.g., 69.8% for Compound-1 in ).

Biological Activity

(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN5O3C_{16}H_{12}ClN_5O_3, with a molecular weight of 357.75 g/mol. Its structure features a thiazole moiety, which is known for contributing to various biological activities, including cytotoxic effects against cancer cells.

PropertyValue
Molecular FormulaC16H12ClN5O3
Molecular Weight357.75 g/mol
IUPAC Name(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells and other cancer types, often evaluated using IC50 values (the concentration required to inhibit cell growth by 50%) .
    • In one study, a related thiazole-pyrazole hybrid showed an IC50 value less than that of doxorubicin in anti-Bcl-2 Jurkat cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial targets, leading to effective inhibition .
  • Anti-inflammatory Effects :
    • Research indicates that pyrazole derivatives can modulate inflammatory pathways. The thiazole component may play a crucial role in reducing inflammation by inhibiting pro-inflammatory cytokines .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within cells. This interaction can lead to the inhibition of key metabolic pathways essential for cancer cell proliferation or microbial survival. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair in cancer cells.
  • Receptor Modulation : It may affect receptor signaling pathways that regulate inflammation and immune responses.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Study : A novel thiazole-linked pyrazole derivative was tested against various cancer cell lines and showed promising results with an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of the compound?

  • Methodology : The synthesis typically involves refluxing hydrazine derivatives with ketones in glacial acetic acid (6–8 hours, 20 mL solvent). Catalysts like sodium acetate or copper sulfate can enhance regioselectivity. Reaction monitoring via TLC and recrystallization from ethanol or methanol improves purity .
  • Key Parameters : Adjusting temperature (50–100°C), stoichiometry of hydrazine hydride (1:2 molar ratio), and solvent polarity (e.g., THF/water mixtures) can increase yields up to 61% .

Q. What analytical methods are recommended for structural confirmation?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify hydrazinylidene and thiazolyl proton environments .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., enol-keto equilibrium in pyrazol-3-one) and hydrogen-bonding networks .

Q. How can solubility challenges be addressed during purification?

  • Approach : Use mixed solvents (e.g., ethanol/dichloromethane) for recrystallization. Column chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) resolves polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the hydrazinylidene-thiazole coupling?

  • Analysis : Density Functional Theory (DFT) calculations reveal electron-deficient hydrazinylidene groups preferentially react with electrophilic thiazol-2-yl carbons. Steric hindrance from the 4-methylphenyl group directs substitution to the 2-position .
  • Experimental Validation : Isotopic labeling (15N^{15}N-hydrazine) tracks bond formation via 1H^1H-15N^{15}N HMBC NMR .

Q. How do tautomeric forms influence biological activity?

  • Findings : The pyrazol-3-one tautomer exhibits stronger hydrogen-bond donor capacity, enhancing binding to bacterial dihydrofolate reductase (IC50_{50} = 8.2 µM vs. 22.4 µM for keto form). Tautomer ratios are solvent-dependent (e.g., 3:1 enol:keto in DMSO-d6_6) .
  • Method : Variable-temperature NMR (VT-NMR) in DMSO-d6_6 monitors tautomeric shifts .

Q. How can computational modeling guide derivative design for antitumor activity?

  • Strategy :

  • Molecular Docking : Prioritize derivatives with hydrogen bonds to EGFR kinase (PDB: 1M17) Tyr-845 and Met-793 .
  • QSAR Models : LogP < 3.5 and polar surface area > 80 Å2^2 correlate with blood-brain barrier penetration .

Q. How to resolve contradictions in reported solubility data?

  • Case Study : Discrepancies in DMSO solubility (25 mg/mL vs. 12 mg/mL) arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies metastable polymorphs, while HPLC quantifies amorphous content .

Key Recommendations

  • Prioritize X-ray crystallography to resolve tautomeric ambiguity .
  • Use DFT-guided synthesis to minimize steric clashes in derivatives .
  • Validate biological activity via MTT assays and in silico ADMET profiling .

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